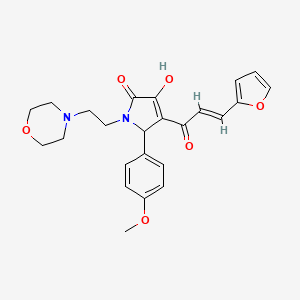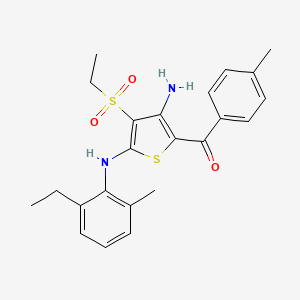
2,2'-Disulfanediylbis(3-bromoaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 . It has a molecular weight of 406.16 and is used in diverse scientific research due to its unique attributes. It is particularly valuable for studies in materials science, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 2,2’-Disulfanediylbis(3-bromoaniline) is 1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2’-Disulfanediylbis(3-bromoaniline) appears as a yellow to brown solid . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
One of the significant applications of 2,2’-Disulfanediylbis(3-bromoaniline) is in the field of antibacterial research . A series of novel 1,2-bissubstituted disulfanes bearing beta-amino acid, dihydropyrimidine-2,4- (1H,3H)-dione, hydrazide, hydrazone and azole moieties were synthesized . These disulphides were found to have interesting antibacterial properties over a panel of the tested Gram-positive and Gram-negative bacteria .
Synthesis of Novel Disulfanes
2,2’-Disulfanediylbis(3-bromoaniline) is used in the synthesis of novel disulfanes . The target 2,2’-((disulfanediylbis(2,1-phenylene))bis(azanediyl))bis(1-phenylethan-1-one) (2a) and 2,2’-((disulfanediylbis(2,1-phenylene))bis(azanediyl))bis(1-(4-chlorophenyl)ethan-1-one) (2b) were synthesized by applying the initial 2,2‘-dianilinodisulfide and α-haloketones .
Role in Disulfide Bond Formation
The disulfide bond (DSB) plays an important role in the sulfur-containing organic molecules and affects their wide applications in different fields, including medicinal chemistry and pharmaceuticals . The DSB having unique chemical and biophysical properties is one of the essential structural elements of bioactive proteins and peptides, drugs, natural products and other fields .
Influence on Stability and Folding of Proteins
The S−S structural functionality strongly influences the stability, folding, and biological function of proteins and peptides . It also helps maintain the cellular redox balance in the cells of organisms .
Use in Controlled Drug Delivery Systems (CDDS)
Disulfides are widely used in the design of Controlled Drug Delivery Systems (CDDS) . They serve for protein modification and are components of many proteins, biopolymers including hormones, neurotransmitters, enzyme inhibitors, growth factors, and antimicrobial peptides .
Synthesis of Dithiocarbazate Family Compounds
A new compound of the dithiocarbazate family, 2,2′- ( (disulfanediylbis ( (ethylthio)methylene))bis (hydrazin-2-yl-1-ylidene))bis (2-oxo-1,2-dihydro-3H-indol-3-ylidene), and its five metal complexes are synthesized . All compounds are characterized by elemental and mass analysis, spectroscopic (FT-IR, 1H-NMR and 13 .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Disulfanediylbis(3-bromoaniline) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2390480.png)


![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)
